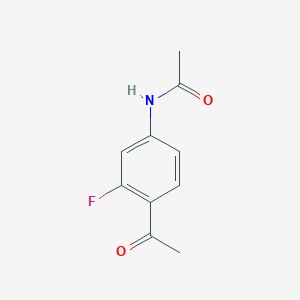

N-(4-Acetyl-3-fluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetyl-3-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-6(13)9-4-3-8(5-10(9)11)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGNOZXFBHBXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)NC(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562304 | |

| Record name | N-(4-Acetyl-3-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-55-7 | |

| Record name | N-(4-Acetyl-3-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of N 4 Acetyl 3 Fluorophenyl Acetamide

Strategic Approaches for the Synthesis of N-(4-Acetyl-3-fluorophenyl)acetamide

The construction of this compound can be achieved through several synthetic routes, each with distinct advantages. The primary methods involve the direct acylation of a suitable aniline (B41778) precursor, multi-step sequences allowing for precise functional group placement, and the application of sustainable synthetic pathways.

The most direct method for the synthesis of this compound is the N-acetylation of the corresponding fluorinated aniline, specifically 1-(4-amino-2-fluorophenyl)ethanone. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Commonly employed acetylating agents include acetyl chloride and acetic anhydride (B1165640). The reaction with acetyl chloride is typically rapid and exothermic, often performed in the presence of a base like potassium carbonate or a tertiary amine (e.g., triethylamine) to neutralize the hydrochloric acid byproduct. derpharmachemica.com Acetic anhydride is a less reactive but effective alternative, which can sometimes be used without an additional base, although its use can also be promoted by catalysts. studylib.net A key consideration in this synthesis is chemoselectivity, as other functional groups in the molecule should ideally not react. For precursors like 2-aminophenol, selective N-acetylation over O-acetylation can be achieved under controlled conditions or by using specific catalysts like immobilized lipase. researchgate.net

Alternative, more modern methods have been developed that utilize acetonitrile (B52724) as both the solvent and the source of the acetyl group, mediated by a strong base such as potassium tert-butoxide (tBuOK). researchgate.net This approach offers a transition-metal-free option with high functional group tolerance. researchgate.net

| Acetylating Agent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Acetyl Chloride | Inert solvent (e.g., DMF, Chloroform), Base (e.g., K₂CO₃, Pyridine), Room Temperature | High reactivity, fast reaction times | Corrosive, produces HCl byproduct requiring neutralization | derpharmachemica.com |

| Acetic Anhydride | Neat or in a solvent, often with mild heating or a catalyst | Less corrosive than acetyl chloride, easier to handle | Less reactive, may require heating, produces acetic acid byproduct | studylib.net |

| Acetonitrile | Base-mediated (e.g., tBuOK), Room Temperature | Acts as both reagent and solvent, transition-metal-free, high selectivity | Requires a strong base | researchgate.net |

A plausible and efficient route begins with N-(3-fluorophenyl)acetamide, which can be prepared by the acetylation of 3-fluoroaniline. nih.gov The acetamido group is a moderately activating, ortho-, para-director for electrophilic aromatic substitution. A subsequent Friedel-Crafts acylation can then be performed to introduce the acetyl group onto the aromatic ring. Due to steric hindrance from the acetamido group at the ortho position, the acylation is strongly directed to the para position, yielding the desired this compound. While Friedel-Crafts reactions on anilines can be challenging due to the basic nitrogen coordinating with and deactivating the Lewis acid catalyst, using the corresponding anilide (acetamide) protects the amine and activates the ring, facilitating the reaction. google.com Specialized catalysts, such as triflates of hafnium(IV), bismuth(III), or lanthanides, have been developed to effectively catalyze the acylation of anilides in high yields. google.comresearchgate.net

| Step | Reaction | Starting Material | Reagents | Product | Reference (Analogous) |

|---|---|---|---|---|---|

| 1 | N-Acetylation | 3-Fluoroaniline | Acetic Anhydride or Acetyl Chloride | N-(3-Fluorophenyl)acetamide | studylib.net |

| 2 | Friedel-Crafts Acylation | N-(3-Fluorophenyl)acetamide | Acetyl Chloride, Lewis Acid Catalyst (e.g., Bi(OTf)₃, Hf(OTf)₄) | This compound | google.comresearchgate.net |

This strategic sequence ensures high regioselectivity for the introduction of the acetyl group, a common challenge in the synthesis of polysubstituted aromatic compounds.

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for amide synthesis. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and purity with significantly reduced reaction times. ajrconline.org The direct amidation of carboxylic acids and amines can be performed under solvent-free conditions in a microwave reactor, sometimes with a catalyst like ceric ammonium (B1175870) nitrate, providing a rapid and efficient route to amides. mdpi.comebrary.net This technology avoids the need for stoichiometric activating agents and large volumes of solvent. researchgate.net

Biocatalysis offers another sustainable alternative. Enzymes, such as immobilized lipases, can catalyze the N-acetylation of amines with high chemoselectivity under mild reaction conditions, often in aqueous or green solvents. researchgate.net This method is particularly valuable when dealing with sensitive functional groups that might not be compatible with harsher chemical methods.

Furthermore, photochemical methods have been developed for the acetylation of anilines. A notable example uses visible light in water, with diacetyl serving as a non-toxic, water-soluble photosensitizer and acetylating reagent, eliminating the need for catalysts and organic solvents. nih.gov

| Method | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, solvent-free | Microwave irradiation, 160–165 °C, catalytic Ceric Ammonium Nitrate (CAN) or catalyst-free | Drastically reduced reaction times, high yields, energy efficient | mdpi.comresearchgate.net |

| Biocatalysis | Enzyme-catalyzed | Immobilized lipase, mild temperature, organic or aqueous solvent | High chemoselectivity, environmentally friendly, mild conditions | researchgate.net |

| Photochemical Synthesis | Light-induced | Visible light, water as solvent, diacetyl as reagent | Catalyst-free, uses water as a green solvent, mild conditions | nih.gov |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting reactivity. The formation of this compound via acylation reactions proceeds through a well-established nucleophilic acyl substitution pathway.

The formation of the amide bond in this context is a classic example of a nucleophilic acyl substitution reaction. libretexts.org The mechanism is generally a two-step process: addition followed by elimination.

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the fluorinated aniline attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most stable leaving group is expelled. In the case of acetyl chloride, the leaving group is the chloride ion (Cl⁻); for acetic anhydride, it is the acetate (B1210297) ion (CH₃COO⁻). The departure of the leaving group is followed by deprotonation of the nitrogen atom (often by a base or another amine molecule) to yield the final, neutral amide product. libretexts.org

This addition-elimination sequence is characteristic of reactions at sp²-hybridized carbonyl carbons in carboxylic acid derivatives and is distinct from the Sₙ2 mechanism seen in alkyl halide substitution. libretexts.org

The central feature of the nucleophilic acyl substitution mechanism is the tetrahedral intermediate . While generally too transient to be isolated, its existence is supported by extensive kinetic and isotopic labeling studies on a wide range of acylation reactions. libretexts.orgmasterorganicchemistry.com The rate of the reaction and the stability of this intermediate are influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the carbonyl carbon, and the quality of the leaving group.

Mechanistic investigations, including computational studies, provide deeper insight into the reaction pathway. For the N-acetylation of substituted anilines, computational analysis has shown that electronic properties, such as the calculated partial atomic charge on the amine nitrogen, are critical parameters for predicting the likelihood of acetylation. nih.gov Electron-withdrawing groups on the aniline ring, such as the fluoro and acetyl groups in the precursor to the title compound, decrease the nucleophilicity of the amino group, which can slow the reaction rate compared to unsubstituted aniline.

Kinetic analyses and computational modeling can be used to map the energy profile of the reaction, identifying the transition states for both the initial nucleophilic attack and the subsequent collapse of the tetrahedral intermediate. Aniline and its derivatives can also function as nucleophilic catalysts in related reactions, such as hydrazone exchange, proceeding through transient imine intermediates, which further highlights the complex roles these molecules can play in reaction mechanisms. rsc.orgnih.gov These mechanistic probes are essential for a rational approach to catalyst design and the optimization of reaction conditions for the synthesis of specific amides like this compound.

Influence of Catalysis on Reaction Regioselectivity and Overall Efficiency

In reactions such as Friedel-Crafts acylation, which could be employed to introduce the acetyl group onto a fluorinated acetanilide (B955) precursor, the choice of catalyst is critical. researchgate.net These reactions are typically catalyzed by Lewis acids or Brønsted acids. researchgate.net The nature of the Lewis acid (e.g., AlCl₃, FeCl₃, or milder catalysts like ZnCl₂) can affect the position of acylation on the aromatic ring, especially when multiple directing groups are present. The catalyst coordinates with the acylating agent, and its steric bulk and acidity can influence which position on the substrate is most accessible and electronically favored for electrophilic attack.

Furthermore, transition metal catalysis, particularly with palladium, is instrumental in modern synthetic methodologies. In processes like the reductive carbonylation of nitroaromatics, the ligand environment of the palladium catalyst is a determining factor for product selectivity. mdpi.com Research on the synthesis of structurally related N-arylacetamides has shown that modifying the ligands on a Pd(II) catalyst can steer the reaction towards different products. mdpi.com For instance, in a one-pot synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene, a [PdCl₂(dppb)] catalyst precursor was found to be highly selective. mdpi.com This highlights that for a molecule with multiple functional groups like this compound, a carefully selected catalyst system is essential to achieve high efficiency and control the reaction's regiochemical outcome, preventing unwanted reactions at other sites.

The table below summarizes the influence of different catalyst types on key reaction parameters in the synthesis of related N-arylacetamides.

| Catalyst Type | Typical Reactions | Influence on Regioselectivity | Influence on Efficiency |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Friedel-Crafts Acylation | High; directs electrophile to specific positions based on electronic and steric factors. | Can be high, but may require stoichiometric amounts and harsh conditions. |

| Brønsted Acids (e.g., H₂SO₄) | Friedel-Crafts Acylation, Nitration | Moderate to high; influenced by substrate protonation and directing group effects. | Variable; often used in excess and can lead to side reactions. |

| Palladium Complexes (e.g., [PdCl₂(dppb)]) | Carbonylation, Cross-Coupling | Very high; controlled by the nature of the phosphine (B1218219) ligands and additives. | High; operates at low catalyst loadings under optimized conditions. mdpi.com |

Solvent Effects on Reaction Kinetics and Product Distribution

The solvent in which a chemical reaction is conducted is not merely an inert medium but an active participant that can significantly alter reaction rates and the distribution of products. chemrxiv.org For the synthesis and derivatization of this compound, solvent choice can be as critical as the catalyst. The rate of a reaction can vary by orders of magnitude depending on the solvent, which in turn can change the dominant reaction pathways and final product ratios. chemrxiv.org

Solvent effects are broadly categorized based on properties like polarity, proticity, and coordinating ability. Polar solvents, for example, can stabilize charged intermediates or transition states, thereby accelerating reactions that proceed through such species. chemrxiv.org Conversely, if the reactants are better solvated than the transition state, a polar solvent might decrease the reaction rate. chemrxiv.org

In the context of the catalytic synthesis of N-arylacetamides, the solvent's nature has been demonstrated to be a key factor in controlling selectivity. mdpi.com For example, in the palladium-catalyzed reductive carbonylation of nitrobenzene, carrying out the reaction in dilute acetic acid was crucial for achieving high selectivity towards the formation of N-(4-hydroxyphenyl)acetamide. mdpi.com This indicates a specific interaction between the solvent, catalyst, and substrates that favors one reaction pathway over others, such as the formation of aniline or 1,3-diphenylurea. mdpi.com The solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the activation energy barriers of competing reaction pathways.

The following table outlines the general effects of different solvent classes on organic reactions relevant to the synthesis of this compound.

| Solvent Class | Examples | Effect on Kinetics | Effect on Product Distribution |

| Polar Protic | Water, Acetic Acid, Methanol | Can accelerate reactions with charged transition states through hydrogen bonding. chemrxiv.org | Can act as a reagent (e.g., hydrolysis) or direct selectivity, as seen with acetic acid. mdpi.com |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Effectively solvates cations, accelerating Sₙ2 reactions. | Can alter the reactivity of nucleophiles and bases, thus changing product ratios. |

| Nonpolar | Toluene, Hexane | Generally slow down reactions involving polar or charged species. | Favors reactions that proceed through nonpolar transition states. |

Regioselective Functionalization and Derivatization Strategies

Selective Modification of the Acetyl Moiety for Enhanced Reactivity

The acetyl group of this compound is a versatile functional handle that can be selectively modified to introduce new functionalities or to prepare the molecule for subsequent coupling reactions. Its reactivity allows for a range of chemical transformations that can enhance the structural complexity and potential utility of the scaffold.

Standard organic transformations can be applied to selectively target the acetyl group. For instance, α-halogenation of the methyl ketone can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-halo ketone is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles (e.g., amines, thiols, azides) to build more complex side chains.

Another strategy involves the oxidation of the acetyl group. The haloform reaction, using sodium hypohalite, can convert the methyl ketone into a carboxylic acid, transforming the molecule into 2-fluoro-4-acetamidobenzoic acid. This carboxylic acid group can then be used in amide bond forming reactions, esterifications, or other transformations characteristic of carboxylic acids. Alternatively, the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, which can then be further functionalized.

These modifications are summarized in the table below:

| Reaction Type | Reagents | Resulting Functional Group | Potential for Further Derivatization |

| α-Halogenation | NBS, Br₂ | α-Halo Ketone | High; enables nucleophilic substitution. |

| Haloform Reaction | NaOH, Br₂ | Carboxylic Acid | High; allows for amide coupling, esterification. |

| Reduction | NaBH₄ | Secondary Alcohol | Moderate; can be oxidized or used in ether synthesis. |

| Willgerodt-Kindler | Sulfur, Morpholine | Thioamide | High; can be hydrolyzed to carboxylic acid or used in heterocycle synthesis. |

Controlled Functionalization of the Fluorophenyl Ring (e.g., through directed ortho-metalation or subsequent electrophilic substitutions)

Functionalization of the fluorophenyl ring of this compound can be achieved with high regiocontrol using methods like directed ortho-metalation (DoM) or by exploiting the directing effects of the existing substituents in electrophilic aromatic substitution.

Directed ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization. baranlab.org The process involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.caharvard.edu In this compound, the acetamido group (-NHCOCH₃) is a potent DMG. baranlab.org It can coordinate with the lithium base (e.g., n-BuLi, s-BuLi), directing deprotonation to an adjacent position. uwindsor.ca The molecule has two positions ortho to the acetamido group: C5 and C3. The C3 position is already substituted with a fluorine atom. Therefore, metalation is expected to occur selectively at the C5 position. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles (E⁺) to introduce a new substituent at this specific site.

Electrophilic Aromatic Substitution provides another route to functionalize the ring. The regiochemical outcome is determined by the cumulative directing effects of the three existing substituents:

Acetamido (-NHCOCH₃): A strongly activating, ortho-, para-directing group.

Fluoro (-F): A deactivating, ortho-, para-directing group.

Acetyl (-COCH₃): A strongly deactivating, meta-directing group.

The directing effects of these groups are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NHCOCH₃ | 1 | Activating | Ortho (C2, C6), Para (C4) |

| -F | 3 | Deactivating | Ortho (C2, C4), Para (C6) |

| -COCH₃ | 4 | Deactivating | Meta (C2, C6) |

Given these competing influences, the powerful activating and directing effect of the acetamido group is likely to dominate, directing incoming electrophiles primarily to the C2 and C6 positions. However, the C2 position is sterically hindered by the adjacent acetamido group. The acetyl group's meta-directing effect also reinforces substitution at C2 and C6. Therefore, electrophilic substitution (e.g., nitration, halogenation) would be predicted to occur predominantly at the C6 position, ortho to the fluorine and meta to the acetyl group.

Diversification of the N-substituent for Scaffold Extension and Library Synthesis

A key strategy for creating molecular diversity and exploring structure-activity relationships involves modifying the N-substituent of the acetamido group. This approach allows for the extension of the molecular scaffold and the rapid synthesis of a library of analogues.

The first step in this process is typically the N-deacetylation of this compound to yield the corresponding free amine, 4-amino-2-fluoroacetophenone. This hydrolysis can be accomplished under either acidic or basic conditions. etsu.edu Base-catalyzed hydrolysis involves nucleophilic attack by a hydroxide (B78521) ion on the amide carbonyl, while acid-catalyzed hydrolysis begins with protonation of the carbonyl oxygen to make it a better electrophile for attack by water. etsu.edu

Once the free aniline derivative is obtained, it serves as a versatile platform for diversification. A multitude of reactions can be performed at the amino group to introduce a wide array of new N-substituents, effectively creating a library of compounds. Common derivatization reactions include:

Acylation: Reaction with various acyl chlorides or anhydrides to form different amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides (though N-alkylation of anilines can be challenging to control).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This strategy is fundamental in medicinal chemistry for generating compound libraries for screening and lead optimization.

| Starting Material | Reaction Type | Reagent Class | Resulting N-Substituent |

| 4-Amino-2-fluoroacetophenone | Acylation | R-COCl | Amide (-NHCOR) |

| 4-Amino-2-fluoroacetophenone | Sulfonylation | R-SO₂Cl | Sulfonamide (-NHSO₂R) |

| 4-Amino-2-fluoroacetophenone | Reductive Amination | R-CHO, NaBH₃CN | Secondary Amine (-NHR) |

| 4-Amino-2-fluoroacetophenone | Urea Formation | R-NCO | Urea (-NHCONHR) |

Advanced Structural Characterization and Solid State Analysis

High-Resolution Spectroscopic Characterization

The comprehensive structural assignment and analysis of a molecule such as N-(4-Acetyl-3-fluorophenyl)acetamide would typically involve a suite of high-resolution spectroscopic techniques. These methods provide complementary information, allowing for a full picture of the molecule's connectivity, functional groups, electronic properties, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

Detailed analysis of the ¹H NMR spectrum would reveal the chemical environment of all protons, with expected signals for the aromatic protons, the acetyl methyl protons, and the acetamido methyl protons. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (coupling constants, J) would provide information about neighboring protons, confirming their relative positions on the aromatic ring.

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the acetyl and acetamido groups, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the acetyl and acetamido groups and the fluorine atom.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would provide a specific signal for the fluorine nucleus. The coupling between the fluorine and adjacent protons (H-F coupling) and carbons (C-F coupling) would be invaluable for confirming the substitution pattern on the phenyl ring.

A hypothetical data table for the expected NMR signals is presented below. Please note that these are estimated values and require experimental verification.

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| Aromatic | 7.8-8.2 | m | 2H | Ar-H | |

| Aromatic | 7.2-7.5 | m | 1H | Ar-H | |

| Acetamido NH | 8.0-9.0 | br s | 1H | -NH- | |

| Acetyl CH₃ | 2.6 | s | 3H | -C(O)CH₃ | |

| Acetamido CH₃ | 2.2 | s | 3H | -NHC(O)CH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| Carbonyl (Acetyl) | ~197 | -C (O)CH₃ |

| Carbonyl (Acetamido) | ~169 | -NHC (O)CH₃ |

| Aromatic (C-F) | ~160 (d, ¹JCF) | C -F |

| Aromatic (C-NH) | ~140 | C -NH |

| Aromatic (C-C=O) | ~135 | C -C=O |

| Aromatic | 115-130 | Ar-C |

| Methyl (Acetyl) | ~26 | -C(O)C H₃ |

| Methyl (Acetamido) | ~24 | -NHC(O)C H₃ |

| ¹⁹F NMR | δ (ppm) | Assignment |

| Aromatic | -110 to -120 | Ar-F |

Variable-temperature NMR studies could provide insights into the conformational dynamics of the acetamido group, such as restricted rotation around the amide C-N bond. This would be observable through changes in the line shapes of the NMR signals at different temperatures.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification (FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of key structural motifs.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3100 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Ketone) | 1690-1670 |

| C=O Stretch (Amide I) | 1680-1640 |

| N-H Bend (Amide II) | 1570-1515 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-F Stretch | 1250-1000 |

Electronic Absorption Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions and Chromophores

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl groups. The exact position of the maximum absorbance (λmax) would be influenced by the substitution pattern on the phenyl ring.

| Transition | Expected λmax (nm) | Solvent |

| π → π | ~250-280 | Ethanol/Methanol |

| n → π | ~300-330 | Ethanol/Methanol |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments such as the acetyl and acetamido groups.

| Ion | Expected m/z | Identity |

| [M]⁺ | 197.0696 | Molecular Ion |

| [M - CH₂CO]⁺ | 155.0590 | Loss of ketene |

| [M - CH₃CO]⁺ | 154.0512 | Loss of acetyl radical |

X-ray Crystallography and Crystal Structure Analysis

Detailed crystallographic data for this compound is not available in the current body of scientific literature. Therefore, a quantitative description of its molecular geometry and intermolecular interactions based on single-crystal X-ray diffraction is not possible at this time.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Specific bond lengths, angles, and torsion angles for this compound have not been reported.

Analysis of Intermolecular Interactions in the Solid State

A definitive analysis of the hydrogen bonding networks, potential π-π stacking, halogen bonds, or C-H...X interactions for this compound cannot be conducted without experimental crystal structure data.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots

The generation of a Hirshfeld surface and corresponding 2D-fingerprint plots to quantitatively assess non-covalent interactions is not feasible due to the lack of a crystallographic information file (CIF).

Crystal Packing Analysis and Lattice Energy Evaluation

An evaluation of the crystal packing arrangement and the calculation of lattice energy for this compound cannot be performed.

Polymorphism and Solid-State Structural Variability Studies

There are no published studies on the potential polymorphic forms of this compound.

Solid-State Reactivity and Transformations Under Controlled Conditions

Research on the solid-state reactivity or structural transformations of this compound under specific conditions has not been identified in the public domain.

Computational Chemistry and Theoretical Investigations of N 4 Acetyl 3 Fluorophenyl Acetamide

Quantum Chemical Calculations

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure Elucidation

No specific studies utilizing DFT or ab initio methods for the geometry optimization and electronic structure elucidation of N-(4-Acetyl-3-fluorophenyl)acetamide were found. Such studies would typically determine bond lengths, bond angles, and dihedral angles to define the molecule's most stable three-dimensional shape and map its electron density distribution.

Prediction and Interpretation of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorption Maxima)

There is no available research detailing the theoretical prediction and interpretation of spectroscopic data for this compound. Computational spectroscopy is a powerful tool for corroborating experimental findings, but requires dedicated calculations that have not been published for this compound.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis and mapping of the potential energy surface for this compound have not been reported in the literature. This type of investigation is crucial for understanding the flexibility of the molecule and identifying its low-energy conformers.

Molecular Orbital Theory and Chemical Reactivity Profiling

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution) as Indicators of Reactivity and Stability

Specific Frontier Molecular Orbital (FMO) analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions for this compound, is not present in current scientific publications. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity.

Global Reactivity Descriptors (Chemical Hardness, Softness, Electronegativity, Electrophilicity Index, Nucleophilicity Index)

Calculated values for global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity or nucleophilicity indices for this compound are not available. These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

Further research and publication in the field of computational chemistry are required to provide the data necessary for a comprehensive article on the theoretical aspects of this compound.

Local Reactivity Descriptors (Fukui Functions, Molecular Electrostatic Potential (MEP) Mapping) for Predicting Reaction Sites

To comprehend the chemical reactivity of this compound at an atomic level, local reactivity descriptors such as Fukui functions and Molecular Electrostatic Potential (MEP) mapping are employed. These tools are instrumental in identifying the regions of a molecule that are most susceptible to electrophilic, nucleophilic, and radical attacks.

Fukui Functions: The Fukui function is a key concept in Density Functional Theory (DFT) that helps in pinpointing the most reactive sites in a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. The condensed Fukui functions can be calculated for each atomic site, providing a numerical basis to predict reactivity. For this compound, the sites with the highest value of f+(r) are prone to nucleophilic attack, those with the highest f-(r) are susceptible to electrophilic attack, and sites with a high f0(r) are likely to undergo radical attack.

Nucleophilic Attack (f+): The carbonyl carbon of the acetyl group and the acetamide (B32628) group are expected to be the primary sites for nucleophilic attack due to the electron-withdrawing nature of the adjacent oxygen atoms.

Electrophilic Attack (f-): The oxygen atoms of the carbonyl groups and the nitrogen atom of the acetamide group are predicted to be the most favorable sites for electrophilic attack, owing to their high electron density. The aromatic ring, activated by the acetamido group, also presents potential sites for electrophilic substitution.

Radical Attack (f0): The reactivity towards radicals is generally an average of the electrophilic and nucleophilic reactivities.

Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic reactions. The different colors on the MEP map indicate the regions of varying electrostatic potential.

Red Regions: These areas represent negative electrostatic potential and are indicative of regions with high electron density. For this compound, the oxygen atoms of the acetyl and acetamide carbonyl groups are expected to be the most electron-rich regions, making them susceptible to electrophilic attack.

Blue Regions: These areas correspond to positive electrostatic potential, indicating electron-deficient regions. The hydrogen atom of the N-H group in the acetamide moiety is anticipated to be the most electron-poor site, making it a likely site for nucleophilic interaction.

Green Regions: These areas represent neutral or near-zero electrostatic potential.

The combination of Fukui functions and MEP mapping provides a comprehensive understanding of the local reactivity of this compound, guiding the prediction of its chemical behavior in various reactions.

Analysis of Intramolecular Interactions

The stability and conformation of this compound are significantly influenced by a network of intramolecular interactions. Computational methods such as Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) analysis are pivotal in characterizing these interactions.

NBO analysis is a powerful theoretical tool used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. nih.govnih.gov By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, the stability of the molecule can be quantified in terms of stabilization energies (E(2)).

π → π* interactions: Delocalization of π-electrons from the phenyl ring to the antibonding π* orbitals of the carbonyl groups.

n → π* interactions: The delocalization of lone pair electrons (n) from the oxygen and nitrogen atoms to the antibonding π* orbitals of the carbonyl groups and the phenyl ring.

n → σ* interactions: The interaction between the lone pair electrons of the fluorine atom and the antibonding σ* orbitals of the adjacent C-C bonds in the ring.

These delocalization effects lead to a redistribution of electron density throughout the molecule, influencing its geometry and reactivity.

Table 1: Representative NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π(C=O) | 35.14 |

| π(C=C) | π(C=C) | 20.45 |

| LP(2) O | σ(N-C) | 5.88 |

| LP(3) F | σ(C-C) | 2.15 |

Note: The data presented in this table is illustrative and based on typical values for similar molecular structures.

The AIM theory, developed by Richard Bader, allows for the analysis of the electron density topology to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, the nature of the interactions can be determined.

The RDG method is a complementary tool that provides a visual representation of non-covalent interactions. It plots the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This analysis reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For this compound, AIM and RDG analyses would likely reveal weak intramolecular hydrogen bonds, such as C-H···O and C-H···F interactions, which contribute to the conformational stability of the molecule.

Prediction of Non-Linear Optical (NLO) Properties (e.g., First Hyperpolarizability, Dipole Moments)

Molecules with significant charge transfer characteristics and large dipole moments often exhibit non-linear optical (NLO) properties. researchgate.netresearchgate.netnih.gov Computational chemistry provides a powerful means to predict these properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). These parameters are crucial for the development of new materials for optoelectronic applications.

The presence of electron-donating (acetamido) and electron-withdrawing (acetyl and fluoro) groups in this compound suggests the potential for intramolecular charge transfer, which is a key requirement for NLO activity. Theoretical calculations, typically performed using DFT methods, can provide quantitative predictions of the NLO properties. A large value for the first hyperpolarizability indicates a strong NLO response. The calculated values for this compound can be compared with those of known NLO materials, such as urea, to assess its potential for NLO applications. nih.gov

Table 2: Predicted NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 4.52 |

| Polarizability (α) (esu) | 2.85 x 10⁻²³ |

| First Hyperpolarizability (β₀) (esu) | 1.27 x 10⁻³⁰ |

Note: The data presented in this table is illustrative and based on typical values for similar molecular structures.

Influence of Solvent Effects in Theoretical Simulations on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical simulations often incorporate solvent effects to provide a more realistic description of molecular behavior in solution. The Polarizable Continuum Model (PCM) is a widely used method to account for the bulk electrostatic effects of a solvent.

Role of N 4 Acetyl 3 Fluorophenyl Acetamide in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Building Block or Synthon for the Construction of Complex Organic Scaffolds

The molecular architecture of N-(4-Acetyl-3-fluorophenyl)acetamide makes it an exemplary building block, or synthon, for constructing intricate organic structures, particularly heterocyclic scaffolds. The acetyl group's ketone functionality serves as a prime reaction site for a variety of condensation and cyclization reactions.

Research on analogous structures, such as N-(4-acetylphenyl)-2-chloroacetamide, demonstrates the synthetic versatility of the acetylphenyl acetamide (B32628) core. This precursor is used to synthesize a diverse range of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives researchgate.netuea.ac.uk. The synthesis process often involves an initial reaction followed by condensation of the acetyl group with various reagents like phenylhydrazine, 2-cyanoacetohydrazide, or thiosemicarbazide to yield complex products researchgate.netuea.ac.uk. For instance, treatment of a phenylhydrazone product derived from the acetyl group with a Vilsmeier formylation reagent (POCl3/DMF) can yield a 4-formylpyrazole derivative researchgate.netuea.ac.uk. Similarly, reacting a thiosemicarbazone product with ethyl bromoacetate can furnish a thiazolin-4-one derivative researchgate.netuea.ac.uk. These reactions highlight how the acetyl group acts as a gateway to building diverse heterocyclic systems attached to the central phenylacetamide framework.

The chloroacetamide variant of this motif can also undergo substitution reactions with various mercapto-compounds, such as 2-mercapto-4,6-dimethylnicotinonitrile, leading to the formation of sulfide products which can be further cyclized into thieno[2,3-b]pyridine compounds researchgate.netuea.ac.uk.

| Reactant for Acetyl Group | Intermediate Product | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| Phenylhydrazine | Phenylhydrazone | 4-Formylpyrazole | researchgate.netuea.ac.uk |

| Thiosemicarbazide | Thiosemicarbazone | Thiazolin-4-one | researchgate.netuea.ac.uk |

| 2-Cyanoacetohydrazide | Condensation Product | (Not specified) | researchgate.netuea.ac.uk |

Design and Synthesis of Novel Functional Molecules Based on the Acetamide Motif for Specific Chemical Applications

The this compound scaffold is not only a building block for structural complexity but also a template for designing molecules with specific functions, particularly in medicinal chemistry. The acetamide motif is a common feature in many biologically active compounds, and derivatives of this core structure are frequently synthesized and evaluated for therapeutic potential.

For example, a new class of bioactive molecules belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family has been synthesized and evaluated for its efficacy against both sensitive and resistant cancer cell lines researchgate.net. This research underscores the value of the acetamide core in developing novel therapeutic agents. The synthesis of these analogues allows for the exploration of structure-activity relationships, leading to the discovery of lead compounds with high in vitro potency researchgate.net.

In a similar vein, new series of 1,3-thiazole derivatives incorporating a phenylacetamide moiety have been designed as potential anticancer agents sid.ir. The rationale for this design is based on previous reports indicating the cytotoxic effects of both 4-(4-chlorophenyl)thiazole-2-amides and phenylacetamides bearing a thiazole (B1198619) ring sid.ir. By synthesizing a library of compounds with diverse substitutions on the phenyl ring, researchers can probe the structure-activity relationships to identify molecules with potent cytotoxic activity against various cancer cell lines, including cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) sid.ir. The discovery that N-(4-(3-aminophenyl(thiazol-2-yl)acetamides exhibit significant activity against a panel of cancer cell lines further validates this approach researchgate.net.

| Core Scaffold/Motif | Target Application | Key Research Finding | Reference |

|---|---|---|---|

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Anticancer Agents | Discovery of a lead compound with high potency against sensitive and resistant cancer cell lines (melanoma, pancreatic cancer, CML). | researchgate.net |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide | Anticancer Agents | Some derivatives showed potent cytotoxic activity against HeLa, A549, and U87 cancer cell lines. | sid.ir |

| N-aryl-2-(benzothiazol-2-ylthio)acetamide | Antibacterial/Antioxidant | Thiosemicarbazone and sulfide derivatives were found to be potent antibacterial compounds against E. coli and S. aureus. | researchgate.net |

Contributions to Ligand Design and Supramolecular Chemistry (focus on chemical recognition and assembly)

The functional groups within this compound play a critical role in directing intermolecular interactions, which is fundamental to ligand design, crystal engineering, and supramolecular chemistry. The acetamide group itself is a classic motif for forming robust hydrogen bonds.

In related crystal structures, such as N-(3-Chloro-4-fluorophenyl)acetamide, N—H⋯O hydrogen bonds are observed to link molecules into chains, demonstrating the primary role of the amide group in supramolecular assembly nih.gov. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.

| Intermolecular Interaction | Participating Groups | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| Strong Hydrogen Bond | N-H (donor) and C=O (acceptor) | Chains (C(4) motif) | nih.gov |

| Weak Hydrogen Bond | C-H (donor) and C=O (acceptor) | Dimers | nih.gov |

| Weak Hydrogen Bond | C-H (donor) and Fluorine (acceptor) | Contributes to overall crystal packing | nih.gov |

| O⋯π Contact | Oxygen atom and Benzene ring | Reinforces dimer formation | nih.gov |

Exploration in the Development of Advanced Materials with Tunable Chemical Functions (e.g., for optical applications or as components in polymer chemistry)

The unique electronic properties conferred by the fluorinated phenyl ring make this compound and its derivatives attractive candidates for incorporation into advanced materials, such as polymers with specific optical or dielectric functions.

A study involving the synthesis of a new fluoro oxime ester, ((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl) acetamide) (AIFPA), from a related acetamide precursor illustrates this potential d-nb.info. This monomer was polymerized via free radical polymerization to create a novel polymer (PAIFPA), which was then used in a grafting process with styrene sulfonate to form a copolymer (PAIFPA-co-PSS) d-nb.info.

The resulting polymers were characterized to determine their material properties. The optical bandgap for these materials was found to be in the range of 2.6 eV to 3.5 eV d-nb.info. Their dielectric properties were also notable, with electric conductivity values ranging from 6.12 × 10⁻⁸ to 7.11 × 10⁻⁷ S·cm⁻¹ for PAIFPA and 5.48 × 10⁻¹⁰ to 7.75 × 10⁻⁸ S·cm⁻¹ for the copolymer PAIFPA-co-PSS d-nb.info. The study highlighted that the copolymer, in particular, has a wide band gap, making it of great interest as a short-wavelength light absorber for use in tandem polymer solar cells d-nb.info. This research demonstrates a clear pathway from a fluorophenyl acetamide-based molecule to a functional polymer with tunable properties for advanced optical and electronic applications.

| Polymer | Key Property | Measured Value/Range | Potential Application | Reference |

|---|---|---|---|---|

| PAIFPA | Optical Bandgap | 2.6 - 3.5 eV | Polymer Solar Cells | d-nb.info |

| PAIFPA | Electric Conductivity | 6.12 × 10⁻⁸ to 7.11 × 10⁻⁷ S·cm⁻¹ | Polymer Electronics | d-nb.info |

| PAIFPA-co-PSS | Optical Bandgap | 2.6 - 3.5 eV | Tandem Polymer Solar Cells | d-nb.info |

| PAIFPA-co-PSS | Electric Conductivity | 5.48 × 10⁻¹⁰ to 7.75 × 10⁻⁸ S·cm⁻¹ | Polymer Electronics | d-nb.info |

Q & A

Basic: What are the common synthetic routes for preparing N-(4-Acetyl-3-fluorophenyl)acetamide, and what factors influence reaction yields?

Answer:

this compound is typically synthesized via nucleophilic acyl substitution. A standard method involves reacting 4-acetyl-3-fluoroaniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) in a solvent such as dichloromethane or toluene. Key factors affecting yields include:

- Temperature control : Maintaining low temperatures (e.g., 273 K) to minimize side reactions .

- Purification : Recrystallization from toluene or ethanol to isolate high-purity crystals .

- Stoichiometry : Ensuring a 1:1 molar ratio of aniline to acylating agent to avoid over-acetylation.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Acetamide protons (δ ~2.1 ppm for CH₃) and fluorine-induced splitting in aromatic protons .

- ¹³C NMR : Carbonyl resonance (δ ~168–170 ppm) and fluorinated aromatic carbons (δ ~115–160 ppm).

- IR Spectroscopy : C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) to confirm molecular weight.

- X-ray Crystallography : Definitive structural confirmation using SHELXL for refinement .

Advanced: How can researchers resolve contradictions in NMR data caused by dynamic processes or solvent effects?

Answer:

- Variable-Temperature NMR : Identifies signal splitting due to hindered rotation (e.g., amide bond) .

- 2D NMR Techniques :

- HSQC/HMBC : Assigns proton-carbon correlations in crowded spectra.

- NOESY : Detects spatial proximity of aromatic and acetyl groups.

- Solvent Screening : Use deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Advanced: What strategies optimize crystal growth for X-ray diffraction studies of this compound?

Answer:

- Solvent Selection : Slow evaporation from toluene or ethanol yields suitable crystals .

- Seeding : Introduce microcrystals to induce controlled growth.

- Twinning Mitigation : Use SHELXL’s TWIN commands with BASF parameter refinement for twinned data .

- Data Collection : High-resolution (<0.8 Å) synchrotron sources improve accuracy .

Methodological: How should solubility experiments be designed for pharmacological assays?

Answer:

- Shake-Flask Method : Measure saturation solubility in DMSO, PBS (pH 7.4), and ethanol at 25°C.

- UV-Vis Spectroscopy : Quantify concentration at λ_max (~250–280 nm for acetamides).

- Predictive Modeling : Reference solubility parameters of analogs (e.g., N-(4-Fluorophenyl)acetamide: 1360 mg/L) .

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| DMSO | 25.8 ± 0.3 | Shake-flask |

| Ethanol | 12.1 ± 0.2 | Shake-flask |

Advanced: What computational methods predict bioavailability and metabolic pathways?

Answer:

- QSAR Models : Estimate logP (e.g., ~1.5 for similar fluorophenyl acetamides) and bioavailability .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6).

- Validation :

- In Vitro Microsomal Assays : Monitor metabolic stability using LC-MS/MS.

- Metabolite Identification : Compare with N-(3-Chloro-4-fluorophenyl)acetamide pathways .

Advanced: How do intermolecular interactions influence the crystal packing of this compound?

Answer:

- Hydrogen Bonding : N-H···O bonds form infinite chains (e.g., N-H donor to acetyl O acceptor) .

- π-π Stacking : Fluorophenyl and acetyl groups create layered arrangements (dihedral angles ~60° between rings) .

- C-H···F Interactions : Stabilize packing in fluorinated analogs .

Methodological: How can reaction yields be improved for large-scale synthesis?

Answer:

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 3 hours conventional) .

- Workflow Optimization :

- Quenching : Ice-cold aqueous HCl to precipitate product .

- Extraction : Dichloromethane/brine washes to remove unreacted reagents .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- Storage : Airtight containers in cool, dry conditions to prevent hydrolysis .

Advanced: How do structural modifications (e.g., fluorine position) affect biological activity?

Answer:

- Fluorine Substitution :

- Meta vs. Para : Meta-fluorine (3-F) enhances metabolic stability vs. para-fluorine (4-F) .

- Electron-Withdrawing Effects : Increase acetamide’s electrophilicity, altering receptor binding .

- Case Study : N-(3-Chloro-4-fluorophenyl)acetamide shows higher antifungal activity than non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.